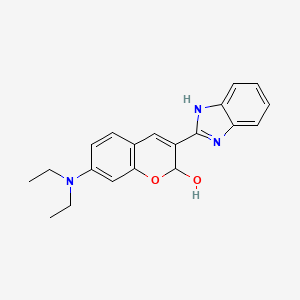
3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol is a complex organic compound that features a benzimidazole moiety fused with a benzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a catalyst like sulfur . This reaction forms the benzimidazole ring, which is then further reacted with a benzopyran derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Investigated for its potential as an antiparasitic agent, particularly against Trichinella spiralis.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and parasitic infections.
Pathways Involved: It modulates pathways related to redox balance and cellular signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazol-2-yl derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Benzopyran derivatives: Compounds with a benzopyran structure that show comparable fluorescence properties.
Uniqueness
3-(1H-Benzimidazol-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-ol is unique due to its combined benzimidazole and benzopyran moieties, which confer distinct chemical and biological properties. This dual structure enhances its versatility and effectiveness in various applications.
Properties
CAS No. |
143098-06-0 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-ol |
InChI |
InChI=1S/C20H21N3O2/c1-3-23(4-2)14-10-9-13-11-15(20(24)25-18(13)12-14)19-21-16-7-5-6-8-17(16)22-19/h5-12,20,24H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
OITKKWPVGQAWCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(O2)O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















